2-(1-Fluorocyclopropyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Fluorocyclopropyl)acetic acid is an organic compound with the molecular formula C5H7FO2. It features a cyclopropyl ring substituted with a fluorine atom and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-Fluorocyclopropyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at room temperature, followed by heating to 30°C for several hours .
Industrial Production Methods
For industrial production, the process can be scaled up by optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility. The final product is usually purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1-Fluorocyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(1-Fluorocyclopropyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Fluorocyclopropyl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity by modulating its conformation, pKa, and lipophilicity. These properties can affect the compound’s pharmacokinetic profile and its ability to interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylphenylacetic acid
- 2-Fluoro-6-(piperidine-1-sulfonyl)anilino (oxo)acetic acid
- 2-(5-Fluoro-2-methoxyphenyl)acetic acid
Uniqueness
2-(1-Fluorocyclopropyl)acetic acid is unique due to its cyclopropyl ring substituted with a fluorine atom, which imparts distinct chemical and physical properties. This structural feature can enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H7FO2 |
---|---|
Molecular Weight |
118.11 g/mol |
IUPAC Name |
2-(1-fluorocyclopropyl)acetic acid |
InChI |
InChI=1S/C5H7FO2/c6-5(1-2-5)3-4(7)8/h1-3H2,(H,7,8) |
InChI Key |
WIXPTDNSLNZFII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.